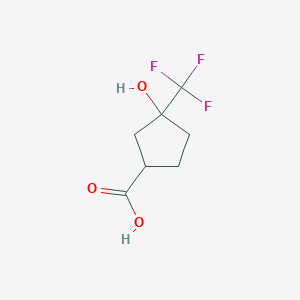

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)6(13)2-1-4(3-6)5(11)12/h4,13H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJPRQMWQIVLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547055-60-6 | |

| Record name | 3-hydroxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the hydroxyl group and carboxylation to form the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(trifluoromethyl)cyclopentanecarboxylic acid.

Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)cyclopentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Properties

Research indicates that derivatives of cyclopentanecarboxylic acids, including 3-hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid, exhibit promising antihypertensive effects. These compounds can inhibit neutral endopeptidase (NEP), which is involved in regulating blood pressure. A patent outlines the utility of such compounds in treating various cardiovascular disorders, including hypertension and heart failure . The mechanism involves enhancing the biological effects of bioactive peptides, which can lead to improved cardiovascular outcomes.

1.2 Treatment of Metabolic Disorders

The compound has also been studied for its potential in treating metabolic disorders such as diabetes and metabolic syndrome. Its structural features allow it to interact with specific biological pathways, potentially modulating insulin sensitivity and glucose metabolism .

Organic Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including C–H activation processes that lead to the formation of more complex molecular structures. For instance, it has been utilized to access olefinated arenes through a series of reactions involving dehydrogenation and decarboxylation . Such transformations are crucial for developing pharmaceuticals and agrochemicals.

2.2 Catalytic Reactions

The compound has been incorporated into catalytic systems that facilitate the synthesis of other valuable compounds. Its ability to undergo multifold C–H activation makes it an attractive candidate for synthesizing complex organic molecules with high efficiency .

Material Science Applications

3.1 Development of Functional Materials

In material science, this compound can be used to develop functional materials with specific properties. Its trifluoromethyl group enhances the thermal stability and hydrophobic characteristics of polymers, making it suitable for applications in coatings and sealants .

3.2 Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties and resistance to degradation. Research into its polymerization behavior is ongoing, with promising results indicating its utility in creating advanced materials for various industrial applications .

Case Study 1: Antihypertensive Effects

A study demonstrated that a derivative of this compound significantly reduced blood pressure in animal models by inhibiting NEP activity. This research highlights the compound's potential as a therapeutic agent for hypertension management.

Case Study 2: Synthesis of Olefinated Arenes

In a series of experiments, researchers successfully utilized this compound as a precursor for synthesizing olefinated arenes through a novel catalytic process involving C–H activation. The resulting products showed promise as intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : The absence of a hydroxyl group in 3-(trifluoromethyl)cyclopentane-1-carboxylic acid reduces polarity, increasing lipophilicity and altering solubility profiles .

- Substituent Bulk : The aryl ketone group in the cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl] derivative introduces steric hindrance, which may limit its utility in sterically sensitive reactions .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2–3) and hydroxyl group (pKa ~10–12) confer pH-dependent solubility, distinguishing it from non-hydroxylated analogues like 3-(trifluoromethyl)cyclopentane-1-carboxylic acid .

- Thermal Stability: The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogues (e.g., 3-hydroxycyclopentanecarboxylic acid) due to strong C–F bonds .

Biological Activity

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, mechanism of action, biological interactions, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclopentanone with trifluoromethyl iodide, followed by oxidation and carboxylation. Common reagents used in this process include sodium hydride or potassium tert-butoxide as bases and hydrogen peroxide as an oxidizing agent. The compound's unique structure features a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a cyclopentane ring, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the trifluoromethyl group enhances the compound's lipophilicity, affecting its membrane permeability and distribution within biological systems .

Biological Activity

Research has indicated various biological activities associated with this compound:

- Enzyme Interaction : Studies have shown that this compound can interact with enzymes, influencing their catalytic functions. This interaction is significant in drug design as it can lead to the development of enzyme inhibitors or activators.

- Therapeutic Potential : The compound has been explored for its potential therapeutic properties. For instance, it may serve as a precursor in the synthesis of pharmaceuticals with antifungal or anti-inflammatory properties .

Case Studies

- Enzyme Inhibition : A study focused on the interaction of this compound with specific enzymes demonstrated that the compound inhibited enzyme activity in vitro. This inhibition was linked to the formation of stable complexes between the compound and the enzyme's active site.

- Antifungal Activity : Another investigation assessed the antifungal properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant antifungal activity against common pathogens, suggesting potential applications in treating fungal infections .

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Hydroxyl Group | Trifluoromethyl Group | Biological Activity |

|---|---|---|---|

| Cyclopentanecarboxylic Acid | No | No | Limited biological activity |

| 3-Hydroxycyclopentanecarboxylic Acid | Yes | No | Moderate activity |

| 3-(Trifluoromethyl)cyclopentanecarboxylic Acid | No | Yes | Low activity |

| This compound | Yes | Yes | High potential for diverse activities |

Q & A

Q. What are the most reliable synthetic routes for 3-hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A robust synthesis involves hydrolyzing sulfonamide esters under basic conditions. For example, sulfonamide esters (e.g., ±-3-hydroxy-2-(octylsulfonamido)cyclopentanecarboxylic acid derivatives) are treated with 1M NaOH, followed by acidification with HCl to yield the carboxylic acid . Key steps include:

- Hydrolysis : Stirring at room temperature until TLC confirms completion (40% EtOAc in hexanes).

- Workup : Extraction with Et₂O and recrystallization (EtOAc/hexanes) for high purity (>98%) .

- Optimization : Adjusting reaction time and temperature to minimize side products, particularly for trifluoromethyl groups prone to steric hindrance .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on coupling constants and integration. For example, the cyclopentane ring protons show multiplet signals at δ 4.19–1.31 ppm, while the trifluoromethyl group causes deshielding in adjacent carbons (δ ~125 ppm for CF₃) .

- LCMS : Confirm molecular weight via [M+H]+ ion detection. A related cyclopentane derivative showed m/z 366 [M+H]+ with HPLC retention time 1.26 minutes (C18 column, TFA-containing mobile phase) .

- Elemental Analysis : Validate purity (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s conformational stability and reactivity in catalytic applications?

Methodological Answer: The CF₃ group introduces steric bulk and electron-withdrawing effects, stabilizing specific conformers. For example:

- Conformational Analysis : NMR data (δ 2.14–1.59 ppm) suggest restricted rotation around the cyclopentane ring due to CF₃ .

- Reactivity : CF₃ reduces nucleophilicity at the hydroxyl group, requiring activated intermediates (e.g., acyl chlorides) for esterification or amidation .

Table 1 : Key NMR Data for Conformational Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-OH | 176.8 | - | Carbonyl |

| CF₃ | 125.0 (¹³C) | - | Trifluoromethyl |

| Cyclopentane H | 4.19–1.31 | Multiplet | Ring protons |

Q. What strategies mitigate solubility challenges during biological assays involving this compound?

Methodological Answer:

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance aqueous solubility without denaturing proteins .

- Prodrug Design : Synthesize methyl or benzyl esters (e.g., benzyl 3-oxocyclopentanecarboxylate) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vitro assays requiring >100 µM concentrations .

Q. How can stereochemical outcomes be controlled during synthesis of chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclopentane ring formation to favor R/S configurations .

- Resolution Techniques : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with (−)-menthol .

- Stereochemical Monitoring : Track enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .

Q. What are the computational approaches to predict the compound’s metabolic stability in drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.